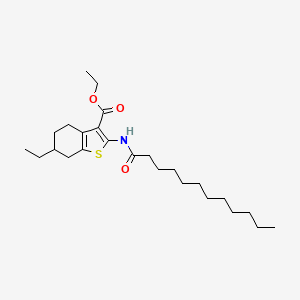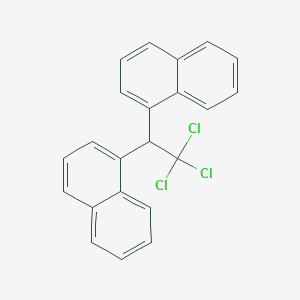![molecular formula C13H12BrNO2S2 B12466364 5-[(5-Bromo-2-propan-2-yloxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12466364.png)
5-[(5-Bromo-2-propan-2-yloxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(5-Bromo-2-propan-2-iloxifenil)metilideno]-2-sulfanilideno-1,3-tiazolidin-4-ona es un compuesto orgánico complejo que presenta un núcleo de tiazolidinona con un grupo fenilo bromado y un sustituyente propan-2-iloxi
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-[(5-Bromo-2-propan-2-iloxifenil)metilideno]-2-sulfanilideno-1,3-tiazolidin-4-ona normalmente implica la condensación de 5-bromo-2-propan-2-iloxibenzaldehído con 2-sulfanilideno-1,3-tiazolidin-4-ona en condiciones básicas. La reacción generalmente se lleva a cabo en un solvente como etanol o metanol, con una base como hidróxido de sodio o carbonato de potasio para facilitar la reacción de condensación.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría una ruta sintética similar, pero a mayor escala. El proceso se optimizaría para el rendimiento y la pureza, considerando la rentabilidad y el impacto ambiental. Los reactores de flujo continuo y las plataformas de síntesis automatizadas podrían emplearse para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el átomo de azufre en el anillo de tiazolidinona, lo que lleva a la formación de sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción pueden dirigirse al grupo carbonilo en el anillo de tiazolidinona, convirtiéndolo potencialmente en un grupo hidroxilo.
Reactivos y condiciones comunes
Oxidación: Los reactivos como el peróxido de hidrógeno o el ácido m-cloroperbenzoico (m-CPBA) se utilizan comúnmente.
Reducción: El borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4) son agentes reductores típicos.
Sustitución: Los nucleófilos como aminas, tioles o alcóxidos se pueden utilizar en condiciones como reflujo en un solvente adecuado.
Principales productos
Oxidación: Sulfóxidos o sulfonas.
Reducción: Derivados hidroxilo.
Sustitución: Varios derivados fenólicos sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Química: Utilizado como bloque de construcción en la síntesis orgánica para el desarrollo de moléculas más complejas.
Biología: Investigado por su potencial como inhibidor enzimático o como ligando en ensayos bioquímicos.
Medicina: Estudiado por sus posibles propiedades terapéuticas, incluyendo actividades antiinflamatorias, antimicrobianas y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas, como polímeros o recubrimientos.
Mecanismo De Acción
El mecanismo de acción de 5-[(5-Bromo-2-propan-2-iloxifenil)metilideno]-2-sulfanilideno-1,3-tiazolidin-4-ona no se comprende completamente, pero se cree que implica interacciones con objetivos moleculares específicos. El compuesto puede inhibir ciertas enzimas uniéndose a sus sitios activos, bloqueando así su actividad. También puede interactuar con vías celulares involucradas en la inflamación o la proliferación celular, lo que lleva a sus efectos biológicos observados.
Comparación Con Compuestos Similares
Compuestos similares
5-Bromo-2-propan-2-iloxibenzaldehído: Un precursor en la síntesis del compuesto objetivo.
2-Sulfanilideno-1,3-tiazolidin-4-ona: La estructura central del compuesto objetivo.
5-Bromo-2,2'-bipiridina:
Singularidad
5-[(5-Bromo-2-propan-2-iloxifenil)metilideno]-2-sulfanilideno-1,3-tiazolidin-4-ona es único debido a su combinación de un núcleo de tiazolidinona con un grupo fenilo bromado y un sustituyente propan-2-iloxi. Esta estructura única imparte propiedades químicas y biológicas específicas que lo distinguen de otros compuestos similares.
Propiedades
Fórmula molecular |
C13H12BrNO2S2 |
|---|---|
Peso molecular |
358.3 g/mol |
Nombre IUPAC |
5-[(5-bromo-2-propan-2-yloxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H12BrNO2S2/c1-7(2)17-10-4-3-9(14)5-8(10)6-11-12(16)15-13(18)19-11/h3-7H,1-2H3,(H,15,16,18) |
Clave InChI |
SEZWJTQNUGKOFL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C=C(C=C1)Br)C=C2C(=O)NC(=S)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(2,5-dimethoxyphenyl)benzamide](/img/structure/B12466314.png)
![N-[3-(5-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B12466317.png)
![2-{[1-(2,4-Dimethylphenyl)pyrazolo[3,4-D]pyrimidin-4-YL]amino}ethanol](/img/structure/B12466321.png)
![17-(5-Chloro-2-hydroxyphenyl)-15-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B12466326.png)
![N-{4-[4-(5-cyanothiophen-2-yl)phenoxy]oxolan-3-yl}propane-2-sulfonamide](/img/structure/B12466330.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,4-dimethylphenyl)glycinamide](/img/structure/B12466336.png)

![6-bromo-2-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B12466357.png)
![2-cyano-N'-[2-(2-cyanoacetyl)-5-phenyl-3,4-dihydropyrazol-3-yl]acetohydrazide](/img/structure/B12466358.png)


![6-Bromo-1',3',3'-trimethyl-5',8-dinitrospiro[chromene-2,2'-indole]](/img/structure/B12466382.png)
![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12466389.png)
